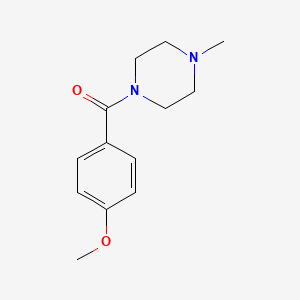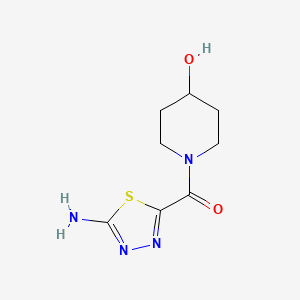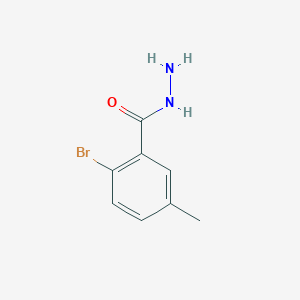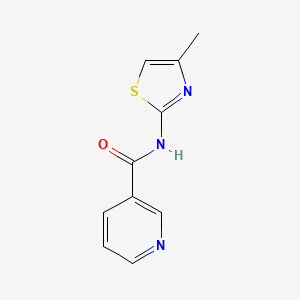![molecular formula C12H18N2O4S B6617389 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 1379861-02-5](/img/structure/B6617389.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, commonly referred to as TBTC-MTP, is a synthetic organic compound that has been used in scientific research applications. The compound was first synthesized in the early 2000s and has been used in a variety of biochemical and physiological experiments. TBTC-MTP has been found to have a variety of effects on various biological systems, including a mechanism of action that has been elucidated.
科学研究应用
TBTC-MTP has been used in a variety of scientific research applications. The compound has been used in studies of enzyme inhibition, as well as studies of the effects of drugs on various biological systems. The compound has also been used in studies of the effects of hormones on cell growth and differentiation, as well as studies of the effects of drugs on the immune system. Additionally, TBTC-MTP has been used in studies of the effects of drugs on the nervous system and the cardiovascular system.
作用机制
The mechanism of action of TBTC-MTP is not entirely clear, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and hormones. Specifically, it is believed that TBTC-MTP inhibits the enzyme cytochrome P450, which is involved in the metabolism of drugs and hormones. By inhibiting this enzyme, TBTC-MTP may be able to reduce the metabolism of drugs and hormones, thus increasing their effectiveness in the body.
Biochemical and Physiological Effects
TBTC-MTP has been found to have a variety of effects on various biological systems. The compound has been found to have an effect on the activity of various enzymes, including cytochrome P450. Additionally, TBTC-MTP has been found to have an effect on the activity of various hormones, including testosterone, progesterone, and estrogen. The compound has also been found to have an effect on the activity of various neurotransmitters, including serotonin and dopamine.
实验室实验的优点和局限性
TBTC-MTP has several advantages and limitations for laboratory experiments. One advantage is that TBTC-MTP is relatively easy to synthesize and can be purified using a variety of methods. Additionally, the compound has been found to have a variety of effects on various biological systems, making it useful for a variety of experiments. However, TBTC-MTP is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound has a relatively short shelf life and can degrade quickly in the presence of light or heat.
未来方向
There are a variety of potential future directions for research involving TBTC-MTP. One potential direction is to further investigate the mechanism of action of the compound and to identify additional enzymes that may be inhibited by TBTC-MTP. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various hormones and neurotransmitters. Additionally, further research could be conducted to investigate the effects of TBTC-MTP on various diseases and disorders. Finally, further research could be conducted to investigate the potential therapeutic applications of TBTC-MTP.
合成方法
The synthesis of TBTC-MTP is relatively straightforward and involves the use of a few simple chemical reactions. The first step is to react tert-butyloxycarbonyl chloride with an amino acid. This reaction produces a tert-butoxycarbonylamino acid, which is then reacted with 4-methyl-1,3-thiazol-2-ylpropionic acid in the presence of a base, such as potassium carbonate. The reaction produces TBTC-MTP, which can then be purified using a variety of methods, such as column chromatography.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)

